Alprostadil alfadex

Drug Formulation Pharmaceutical Analysis Cyclodextrin Complexation

Alprostadil alfadex (CAS 55648-20-9) is the water-soluble, stoichiometric α-cyclodextrin inclusion complex of synthetic alprostadil. Unlike uncomplexed alprostadil, which is practically insoluble and degradation-prone, this complex is freely soluble in water, ensuring robust stability and reproducible dosing for parenteral R&D and analytical validation. Its quantified clinical efficacy—82.5% successful intercourse rate vs. 53.0% for a comparator—establishes it as the definitive benchmark for ED studies. Procure this specific complex, not generic alprostadil, to guarantee material suitability for aqueous formulation and pharmacopeial reference standard applications.

Molecular Formula C56H94O35
Molecular Weight 1327.3 g/mol
CAS No. 55648-20-9
Cat. No. B1234552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprostadil alfadex
CAS55648-20-9
Molecular FormulaC56H94O35
Molecular Weight1327.3 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C36H60O30.C20H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h7-54H,1-6H2;12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b;13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,19+/m10/s1
InChIKeyLYRPNNXUPAXZGU-OJQZDGIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alprostadil Alfadex (CAS 55648-20-9) Overview: An Alpha-Cyclodextrin Inclusion Complex for Enhanced Prostaglandin E1 Delivery


Alprostadil alfadex (CAS 55648-20-9) is a stoichiometric inclusion complex formed between the synthetic prostaglandin E1 (PGE1) analogue alprostadil and alfadex (α-cyclodextrin) [1]. This complex is specifically engineered to overcome the inherent limitations of native alprostadil, which include poor aqueous solubility and chemical instability [2]. By encapsulating the alprostadil molecule within the hydrophobic cavity of the α-cyclodextrin torus, the alfadex component significantly improves the drug's solubility in water and protects it from degradation, thereby enhancing its bioavailability and enabling the development of stable, ready-to-use parenteral formulations [3].

Alprostadil Alfadex Procurement: Why Generic Alprostadil Substitution Is Not Equivalent


Substituting alprostadil alfadex with generic, uncomplexed alprostadil is not scientifically or pharmaceutically equivalent due to fundamental differences in solubility and stability. Native alprostadil (PGE1) is practically insoluble in water and is highly susceptible to degradation [1]. In contrast, the inclusion of alprostadil within the α-cyclodextrin (alfadex) renders the complex freely soluble in water, which is a critical requirement for the formulation of injectable and other parenteral dosage forms [2]. This complexation not only enables a practical route of administration but also ensures the delivery of a known, stable dose of the active pharmaceutical ingredient (API). Therefore, in procurement or research, specifying alprostadil alfadex is essential for guaranteeing the material's suitability for aqueous-based experimental systems or clinical formulation development [3].

Quantitative Evidence Guide: Differentiating Alprostadil Alfadex from Comparators


Aqueous Solubility Comparison: Alprostadil Alfadex vs. Free Alprostadil

The formation of the inclusion complex with alfadex fundamentally alters the aqueous solubility profile of alprostadil. Uncomplexed alprostadil is described as having poor water solubility, whereas alprostadil alfadex is characterized as 'freely soluble in water' [1]. This transformation is a direct and quantifiable physicochemical consequence of cyclodextrin encapsulation and is the primary enabling factor for developing stable, aqueous-based injectable formulations [2].

Drug Formulation Pharmaceutical Analysis Cyclodextrin Complexation

Stability Profile: Alprostadil Alfadex vs. Free Alprostadil

The inclusion of alprostadil within the alfadex cavity provides a protective effect against degradation pathways to which free alprostadil is vulnerable. Alfadex encapsulation shields alprostadil from oxidative degradation and enzymatic hydrolysis [1]. This enhanced stability is the rationale for its development as a pharmaceutical product [2]. While alprostadil alfadex is still noted to be hygroscopic and light-sensitive, this is a characteristic of the complexed powder rather than the chemical instability of the API in solution [3].

Stability Studies Drug Degradation Pharmaceutical Excipients

Clinical Efficacy: Intracavernosal Alprostadil Alfadex vs. Intraurethral Alprostadil

In a direct, randomized, crossover, multicenter clinical study involving 111 patients with erectile dysfunction, intracavernosal alprostadil alfadex (EDEX) was directly compared to intraurethral alprostadil (MUSE) [1]. The results demonstrated a clear and statistically significant superiority in efficacy for the alprostadil alfadex formulation [1]. Specifically, 82.5% of administrations with alprostadil alfadex resulted in an erection sufficient for intercourse compared to only 53.0% with intraurethral alprostadil [1]. Furthermore, significantly more patients achieved at least one successful intercourse attempt (92.6% vs 61.8%; P <0.0001) and a greater percentage of patients attained successful intercourse in at least 75% of attempts (75% vs 36.8%; P <0.0001) when using alprostadil alfadex [1].

Clinical Trial Erectile Dysfunction Comparative Efficacy

Pharmacokinetic Profile: Intracavernosal vs. Intravenous Alprostadil Alfadex

A pharmacokinetic study in 24 patients with erectile dysfunction compared the systemic exposure of prostaglandin E1 (PGE1) after administration of 20 µg alprostadil alfadex via either intracavernosal injection or a 30-minute intravenous infusion [1]. The study revealed that while both routes resulted in systemic PGE1 levels, patients who experienced an erectile response after intracavernosal injection had significantly lower systemic PGE1 concentrations between 7 and 20 minutes post-dose compared to those without a response [1]. This finding suggests that a robust local therapeutic effect in the target tissue can be achieved with a lower systemic burden of the drug.

Pharmacokinetics Drug Metabolism Bioanalysis

Analytical Utility: Alprostadil Alfadex as a Reference Standard

Alprostadil alfadex is specifically employed for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development [1]. It serves as a reference standard for traceability against official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This use is distinct from the use of uncomplexed alprostadil, which may have different chromatographic properties and stability in solution. For instance, the development of a sensitive HPLC method for alprostadil requires post-column derivatization due to the molecule's poor UV absorbance, and the use of a stable, well-characterized standard like alprostadil alfadex is crucial for accurate quantification across a calibration range of 0.1-10 µg/mL [2].

Analytical Chemistry HPLC Method Validation Reference Standard

Key Application Scenarios for Alprostadil Alfadex in Research and Industry


Preclinical Development of Injectable PGE1 Formulations

Given its 'freely soluble in water' property [1], alprostadil alfadex is the optimal starting material for formulating novel, stable, aqueous injectable PGE1 therapies. Its enhanced stability over free alprostadil mitigates the risk of API degradation during formulation development and storage, leading to more robust and reproducible results [2].

Reference Standard for Analytical Method Validation (HPLC/GC-MS)

Alprostadil alfadex is explicitly recommended for use in analytical method development and validation, serving as a traceable reference standard for pharmacopeial (USP/EP) methods [3]. Its use is critical for developing sensitive assays, such as HPLC with post-column derivatization, to accurately quantify alprostadil levels in complex matrices [4].

Investigating Localized vs. Systemic Pharmacodynamic Effects

The established pharmacokinetic profile of alprostadil alfadex demonstrates a favorable local-to-systemic drug ratio following targeted administration [5]. This makes it an ideal tool compound for researchers investigating the therapeutic index of PGE1, studying compartmental pharmacokinetics, or developing new, site-specific delivery systems where a robust local effect with minimized systemic exposure is desired.

Benchmark Comparator for Erectile Dysfunction Studies

With a well-characterized and highly significant efficacy profile established in a head-to-head clinical trial (e.g., 82.5% successful intercourse rate vs. 53.0% for a comparator) [6], alprostadil alfadex (as EDEX) serves as a powerful benchmark for evaluating new therapies for erectile dysfunction. Its validated, quantifiable efficacy provides a robust baseline for comparative preclinical or clinical studies.

Technical Documentation Hub

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